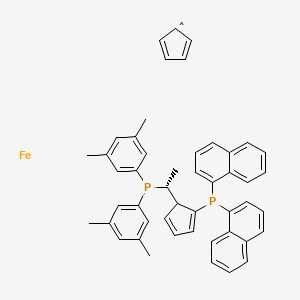
CID 162344820
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is a chiral phosphine ligand used in asymmetric catalysis. This compound is notable for its ability to induce high enantioselectivity in various catalytic reactions, making it valuable in the synthesis of enantiomerically pure compounds. The presence of ferrocenyl and naphthyl groups contributes to its unique steric and electronic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine typically involves the following steps:
Preparation of the Ferrocenyl Precursor: The ferrocenyl precursor is synthesized through the reaction of ferrocene with a suitable electrophile, such as an alkyl halide, under Friedel-Crafts alkylation conditions.
Formation of the Chiral Phosphine Ligand: The chiral phosphine ligand is formed by reacting the ferrocenyl precursor with di(1-naphthyl)phosphine and di(3,5-xylyl)phosphine under controlled conditions. This step often requires the use of a chiral auxiliary or a chiral catalyst to ensure the desired enantioselectivity.
Industrial Production Methods
Industrial production of ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine involves scaling up the laboratory synthesis procedures. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the cost-effectiveness of the process. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency.
化学反应分析
Types of Reactions
®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The ligand can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a suitable nucleophile or electrophile, along with appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine ligand typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is widely used as a chiral ligand in asymmetric catalysis. It is employed in reactions such as hydrogenation, hydroformylation, and cross-coupling, where it helps to achieve high enantioselectivity and yield.
Biology and Medicine
The compound’s ability to induce chirality makes it valuable in the synthesis of enantiomerically pure pharmaceuticals. It is used in the production of drugs that require specific enantiomers for their therapeutic effects.
Industry
In the industrial sector, ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine is used in the large-scale production of fine chemicals and intermediates. Its role in asymmetric catalysis is crucial for the manufacture of high-value products with precise stereochemistry.
作用机制
The mechanism by which ®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine exerts its effects involves coordination to a metal center in a catalytic complex. The chiral environment created by the ligand influences the transition state of the reaction, leading to the preferential formation of one enantiomer over the other. Molecular targets include various metal catalysts, such as palladium, platinum, and rhodium, which facilitate the desired transformations.
相似化合物的比较
Similar Compounds
®-BINAP: ®-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl is another chiral phosphine ligand used in asymmetric catalysis.
®-SEGPHOS: ®-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole is known for its high enantioselectivity in various catalytic reactions.
®-DIOP: ®-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane is used in asymmetric hydrogenation and other catalytic processes.
Uniqueness
®-1-{(SP)-2-[Di(1-naphthyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine stands out due to its unique combination of ferrocenyl and naphthyl groups, which provide distinct steric and electronic properties. This results in enhanced enantioselectivity and reactivity compared to other chiral phosphine ligands.
属性
分子式 |
C48H45FeP2 |
|---|---|
分子量 |
739.7 g/mol |
InChI |
InChI=1S/C43H40P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;/h6-28,33,38H,1-5H3;1-5H;/t33-,38?;;/m1../s1 |
InChI 键 |
WMNGUWKKOFTTKR-RWSUGPKJSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)C3C=CC=C3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1=C[CH]C=C1.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3C=CC=C3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1=C[CH]C=C1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium;3,4,5-trihydroxy-6-[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylate](/img/structure/B12324738.png)

![5-[(3S)-3-(2-methylpropyl)piperazin-1-yl]sulfonylisoquinoline](/img/structure/B12324750.png)
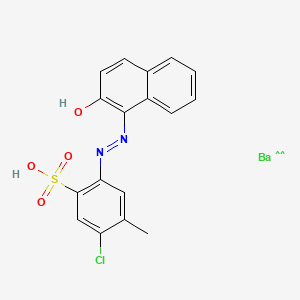
![4-[(3,4-Dimethoxyphenyl)-hydroxymethyl]-3-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12324773.png)
![[2-(9-Chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12324778.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxyamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid](/img/structure/B12324787.png)
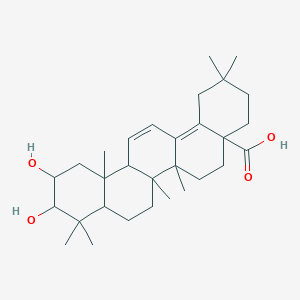
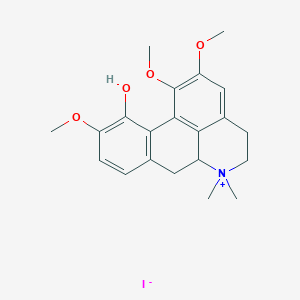
![N,N-dimethyl-1-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-7-yl)methanamine](/img/structure/B12324806.png)
![N-[(3S)-pyrrolidin-3-yl]isoquinoline-5-sulfonamide](/img/structure/B12324821.png)
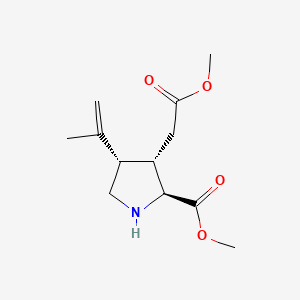
![N-[3-oxo-3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-1,9'-xanthene]-5-yl]acetamide](/img/structure/B12324839.png)
![4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324844.png)
